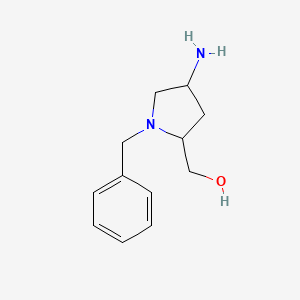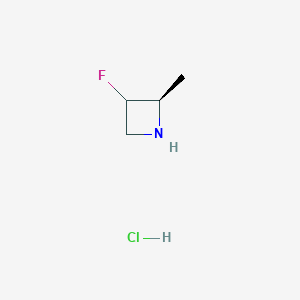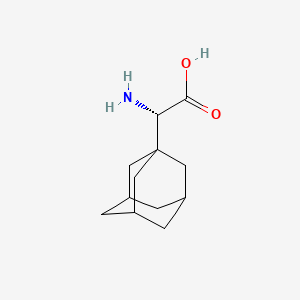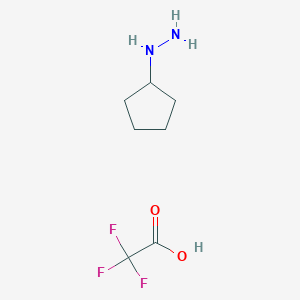![molecular formula C14H8ClN3O2S B12271408 1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B12271408.png)
1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-b]pyridine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bencenosulfonil)-6-cloro-pirrolo[3,2-b]piridina-5-carbonitrilo es un compuesto heterocíclico que presenta un anillo de piridina fusionado a un anillo de pirrol, con un grupo bencenosulfonil y un grupo ciano unidos
Métodos De Preparación
La síntesis de 1-(Bencenosulfonil)-6-cloro-pirrolo[3,2-b]piridina-5-carbonitrilo típicamente involucra reacciones de múltiples pasos comenzando a partir de precursores fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación del núcleo de pirrolo[3,2-b]piridina: Esto se puede lograr a través de reacciones de ciclización que involucran materiales de partida adecuados como la 2-aminopiridina y los compuestos carbonílicos α,β-insaturados.
Introducción del grupo bencenosulfonil: Este paso involucra reacciones de sulfonilación utilizando cloruro de bencenosulfonil en presencia de una base como la trietilamina.
Formación del grupo ciano: Esto se puede lograr a través de reacciones de cianación utilizando reactivos como cianuro de sodio o cianuro de potasio en condiciones apropiadas.
Los métodos de producción industrial pueden involucrar la optimización de estos pasos para mejorar el rendimiento y la escalabilidad.
Análisis De Reacciones Químicas
1-(Bencenosulfonil)-6-cloro-pirrolo[3,2-b]piridina-5-carbonitrilo experimenta varios tipos de reacciones químicas, incluyendo:
Reacciones de sustitución: El átomo de cloro puede ser sustituido con otros nucleófilos como aminas o tioles en condiciones adecuadas.
Reacciones de oxidación y reducción: El compuesto puede sufrir oxidación para introducir grupos funcionales adicionales o reducción para modificar los existentes.
Reacciones de acoplamiento: El grupo ciano puede participar en reacciones de acoplamiento para formar estructuras más complejas.
Los reactivos comunes utilizados en estas reacciones incluyen bases (por ejemplo, hidróxido de sodio), ácidos (por ejemplo, ácido clorhídrico) y catalizadores (por ejemplo, catalizadores de paladio para reacciones de acoplamiento). Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
1-(Bencenosulfonil)-6-cloro-pirrolo[3,2-b]piridina-5-carbonitrilo tiene varias aplicaciones de investigación científica:
Química medicinal: Se investiga por su potencial como farmacóforo en el descubrimiento de fármacos, particularmente por su actividad contra varios objetivos biológicos.
Síntesis orgánica: Sirve como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Ciencia de materiales: La estructura única del compuesto lo convierte en un candidato para el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo por el cual 1-(Bencenosulfonil)-6-cloro-pirrolo[3,2-b]piridina-5-carbonitrilo ejerce sus efectos involucra interacciones con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas involucradas en las vías biológicas. La estructura del compuesto le permite unirse a estos objetivos, potencialmente inhibiendo o modulando su actividad.
Comparación Con Compuestos Similares
1-(Bencenosulfonil)-6-cloro-pirrolo[3,2-b]piridina-5-carbonitrilo se puede comparar con otros compuestos similares como:
- 1-Bencenosulfonil-1H-pirrolo[2,3-b]piridina-5-carbonitrilo
- 1-Bencenosulfonil-5-bromo-1H-pirrolo[2,3-b]piridina
- 1-Bencenosulfonil-5-fluoro-1H-pirrolo[2,3-b]piridina
Estos compuestos comparten una estructura central similar pero difieren en los sustituyentes unidos a los anillos de piridina o pirrol. La singularidad de 1-(Bencenosulfonil)-6-cloro-pirrolo[3,2-b]piridina-5-carbonitrilo radica en su combinación específica de grupos funcionales, lo que puede conferir propiedades biológicas o químicas distintas.
Propiedades
Fórmula molecular |
C14H8ClN3O2S |
|---|---|
Peso molecular |
317.8 g/mol |
Nombre IUPAC |
1-(benzenesulfonyl)-6-chloropyrrolo[3,2-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C14H8ClN3O2S/c15-11-8-14-12(17-13(11)9-16)6-7-18(14)21(19,20)10-4-2-1-3-5-10/h1-8H |
Clave InChI |
MJHHMNHADBWWOS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=NC(=C(C=C32)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2,2-diphenylacetamide](/img/structure/B12271337.png)

![2-{[1-(2-Methoxybenzenesulfonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine](/img/structure/B12271353.png)
![N-(furan-2-ylmethyl)-2-[3-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B12271357.png)

![1-(Cyclopropanesulfonyl)-4-[(3-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B12271378.png)

![N-(2,3-dimethylphenyl)-N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide](/img/structure/B12271389.png)
![3-{4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B12271399.png)
![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methoxyquinoline](/img/structure/B12271401.png)

![3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-N,N-dimethylaniline](/img/structure/B12271411.png)

![3-[2-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)-2-oxoethyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B12271419.png)
